molecular formula C10H11NO4 B14814506 5-Cyclopropoxy-2-methoxyisonicotinic acid

5-Cyclopropoxy-2-methoxyisonicotinic acid

Cat. No.: B14814506
M. Wt: 209.20 g/mol
InChI Key: CYQAFKRCOFHXMI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxyisonicotinic acid is a chemical compound with the molecular formula C10H11NO4 It is a derivative of isonicotinic acid, characterized by the presence of a cyclopropoxy group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxyisonicotinic acid typically involves the introduction of the cyclopropoxy and methoxy groups onto the isonicotinic acid framework. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxyisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-methoxyisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxyisonicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-methoxyisonicotinic acid is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups may result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-14-9-4-7(10(12)13)8(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

CYQAFKRCOFHXMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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